molecular formula C7H6F3NO2S B15273656 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

Cat. No.: B15273656
M. Wt: 225.19 g/mol
InChI Key: XKWZNNLNQXWCAA-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Trifluoromethyl)-1,3-thiazol-4-yl]propanoic acid
  • 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl derivatives

Uniqueness

2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, compared to similar compounds .

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]propanoic acid

InChI

InChI=1S/C7H6F3NO2S/c1-3(5(12)13)4-2-11-6(14-4)7(8,9)10/h2-3H,1H3,(H,12,13)

InChI Key

XKWZNNLNQXWCAA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(S1)C(F)(F)F)C(=O)O

Origin of Product

United States

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